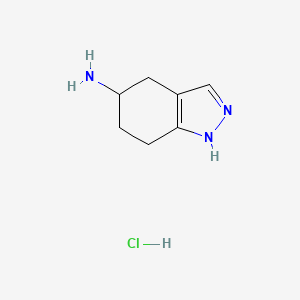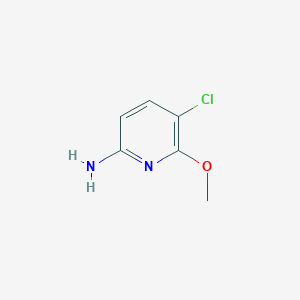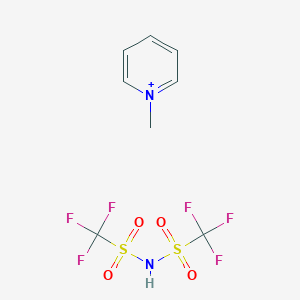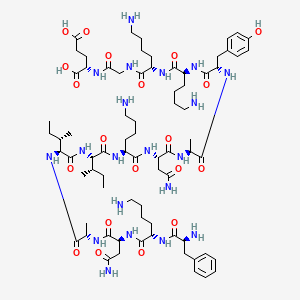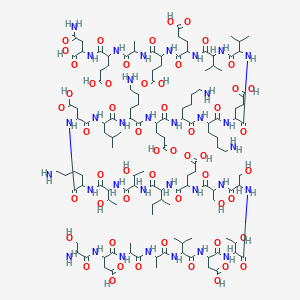![molecular formula C18H24N2O3 B3029730 1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline] CAS No. 769106-43-6](/img/structure/B3029730.png)
1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]
描述
1-Boc-2’-oxo-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline] is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a piperidine ring fused to a quinoline moiety, with a tert-butoxycarbonyl (Boc) protecting group attached. The presence of the Boc group makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-2’-oxo-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline] typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Spirocyclization: The quinoline derivative is then subjected to spirocyclization with a piperidine derivative under specific conditions to form the spirocyclic structure.
Introduction of the Boc Group: The final step involves the protection of the nitrogen atom in the piperidine ring with a Boc group, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.
化学反应分析
Types of Reactions
1-Boc-2’-oxo-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced derivatives of the spirocyclic structure.
科学研究应用
1-Boc-2’-oxo-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline] has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms, especially those involving nitrogen-containing heterocycles.
Medicine: It is a precursor in the synthesis of potential pharmaceutical agents, including those with anticancer, antiviral, and antimicrobial properties.
Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts.
作用机制
The mechanism of action of 1-Boc-2’-oxo-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline] involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protection during chemical reactions, allowing for selective modifications. The spirocyclic structure can interact with various biological targets, potentially inhibiting or activating specific pathways. Detailed studies on its mechanism of action are essential for understanding its full potential in therapeutic applications.
相似化合物的比较
Similar Compounds
1-Boc-2’-oxo-2’,4’-dihydro-1’H-spiro[piperidine-3,3’-quinoline]: Similar in structure but with a different spirocyclic arrangement.
tert-Butyl 2’-oxo-1’,4’-dihydro-1’H-spiro[piperidine-3,3’-quinoline]-1-carboxylate: Another related compound with a similar Boc-protected spirocyclic structure.
Uniqueness
1-Boc-2’-oxo-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline] is unique due to its specific spirocyclic arrangement and the presence of the Boc protecting group. This combination provides distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic applications.
属性
IUPAC Name |
tert-butyl 2-oxospiro[1,4-dihydroquinoline-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)20-10-8-18(9-11-20)12-13-6-4-5-7-14(13)19-15(18)21/h4-7H,8-12H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTSIRGIMYGZCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719196 | |
| Record name | tert-Butyl 2'-oxo-1',4'-dihydro-1H,2'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769106-43-6 | |
| Record name | tert-Butyl 2'-oxo-1',4'-dihydro-1H,2'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


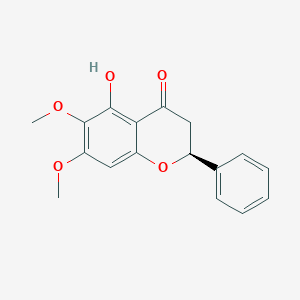
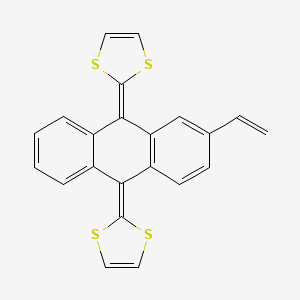
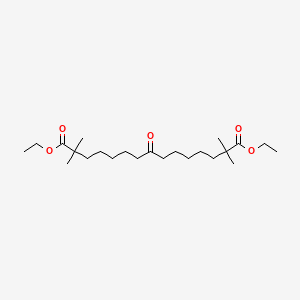
![[2,2'-Bipyridine]-6,6'-diyldimethanol](/img/structure/B3029654.png)
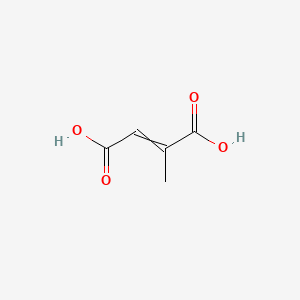
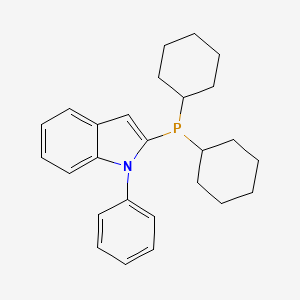
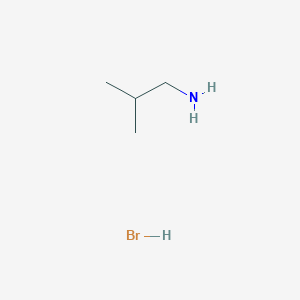
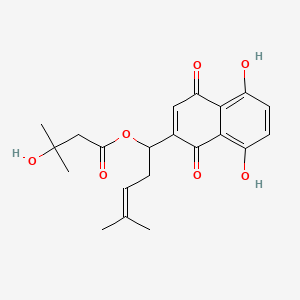
![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B3029659.png)
